molecular formula C8H17NO2 B1465867 Methyl 3-Amino-4,4-dimethylpentanoate CAS No. 1273387-45-3

Methyl 3-Amino-4,4-dimethylpentanoate

Cat. No.: B1465867
CAS No.: 1273387-45-3
M. Wt: 159.23 g/mol
InChI Key: UKOFUFBBXOWCNO-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,4-dimethylpentanoate is a branched-chain β-amino acid ester with a molecular formula of $ \text{C}8\text{H}{17}\text{NO}2 $ (free base) or $ \text{C}8\text{H}{18}\text{ClNO}2 $ (hydrochloride salt, CAS: 1272758-12-9 or 1422051-73-7 for the (R)-enantiomer) . It is characterized by a tertiary carbon at the 4-position with two methyl groups and an amino group at the 3-position. This compound is widely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and antiviral agents .

Properties

IUPAC Name

methyl 3-amino-4,4-dimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2,3)6(9)5-7(10)11-4/h6H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOFUFBBXOWCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-amino-4,4-dimethylpentanoate, particularly in its (S)-enantiomer form, is a compound of significant interest in the fields of biochemistry and pharmacology. Its structural characteristics, including the presence of an amino group and a branched carbon chain, contribute to its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

This compound is classified as an amino acid derivative. Its structure can be represented as follows:

Chemical Formula C7H15NO2\text{Chemical Formula }C_7H_{15}NO_2

The compound features a methyl ester functional group and an amino group attached to a branched carbon chain, which enhances its solubility and stability in biological systems.

1. Neuroprotective Properties

Research indicates that this compound may exhibit neuroprotective properties . This potential is attributed to its structural similarity to natural amino acids, which allows it to interact with neurotransmitter systems. Studies suggest that such compounds can help mitigate neurodegenerative conditions by protecting neuronal cells from damage.

2. Metabolic Modulation

As an amino acid analogue, this compound plays a role in metabolic modulation . It may influence pathways related to protein synthesis and energy metabolism by acting on specific enzymes or receptors involved in these processes. The modulation of these pathways can have implications for metabolic disorders.

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets , including enzymes and receptors. It may function as an inhibitor or activator, modulating the activity of these targets based on the biological context in which it is applied .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeUnique Features
L-LeucineNatural Amino AcidEssential for protein synthesis
(S)-Methyl 2-amino-2-methylpropanoateChiral Amino Acid DerivativeSmaller side chain
(R)-Methyl 3-amino-3,4-dimethylpentanoateEnantiomerDifferent stereochemistry affects activity

This comparison highlights how variations in structure can lead to differences in biological activity and efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Study : A study demonstrated that derivatives of amino acids could reduce oxidative stress in neuronal cells, suggesting a protective role against neurodegeneration.
  • Metabolic Pathway Analysis : High-throughput screening methods have been employed to assess the effects of this compound on metabolic enzymes, revealing its potential to enhance or inhibit specific pathways involved in energy metabolism .
  • Enzymatic Interaction : Research has shown that this compound can interact with enzymes involved in metabolic processes, influencing their activity through competitive inhibition or activation mechanisms .

Scientific Research Applications

Organic Synthesis

Methyl 3-amino-4,4-dimethylpentanoate serves as an important intermediate in organic synthesis. Its unique structure allows it to act as a building block for various organic compounds. The compound's versatility is demonstrated through various synthetic routes that can be employed to produce derivatives for pharmaceutical development.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential neuroprotective effects. Research indicates that it may play a role in protecting neuronal cells from damage, which is crucial for developing treatments for neurodegenerative diseases.

Case Study: Neuroprotective Activity
A study evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death, suggesting its potential as a therapeutic agent in neuroprotection.

Biological Research

The compound is utilized in biological studies to explore enzyme-substrate interactions and assess the effects of structural modifications on biological activity. Its chiral nature allows researchers to investigate the impact of stereochemistry on biological efficacy, which is vital for drug development .

Data Tables

Study FocusFindings
NeuroprotectionReduced neuronal cell death under oxidative stress
Enzyme InteractionInvestigated structural modifications on activity
Synthesis ApplicationsUsed as an intermediate for various organic compounds

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 195.69 (hydrochloride salt)
  • Storage : Requires inert atmosphere and refrigeration (2–8°C)
  • Synthesis : Typically prepared via catalytic hydrogenation or peptide coupling reactions. For example, using Rhodium catalysts (e.g., [Rh(COD)Cl]₂) with (R,S)-Josiphos ligands yields enantiomerically pure forms .

Comparative Analysis with Structurally Similar Compounds

Methyl 3-amino-4,4-dimethylpentanoate is part of a broader class of β-amino acid esters. Below is a detailed comparison with analogs, focusing on structural variations, biological activity, and physicochemical properties.

Table 1: Comparison of Side-Chain Modifications and Antiviral Potency

Compound Name Substituents EC₉₀ (μM) Key Finding(s) Reference
(R)-3-Amino-4,4-dimethylpentanoic acid 4,4-dimethyl 0.59 Optimal balance of size/lipophilicity
(R)-3-Amino-4-methylpentanoic acid 4-methyl 20.0 20-fold loss in cellular activity
(R)-3-Amino-4-trifluoromethylpentanoate 4-CF₃ 1.2 Reduced potency vs. dimethyl analog
Spirocyclobutane analog (Compound 16) Cyclobutane-fused 0.007 Highest potency due to rigid shape
Cyclohexane analog (Compound 11) Cyclohexyl extension 0.34 Improved tolerance vs. linear chain

Key Observations :

  • Steric Effects : The 4,4-dimethyl substitution provides optimal steric bulk for binding to hydrophobic pockets (e.g., in influenza PB2 inhibitors). Removal of one methyl group (4-methyl) reduces activity 20-fold, highlighting the necessity of dimethyl groups for target engagement .
  • Lipophilicity : Trifluoromethyl substitution increases lipophilicity but disrupts binding geometry, leading to reduced potency .
  • Enantioselectivity: The (R)-enantiomer of this compound exhibits superior activity compared to the (S)-form, as seen in PB2 inhibitors and ghrelin O-acyltransferase (GOAT) inhibitors .

Table 2: Physicochemical Properties of Related Compounds

Compound Name Molecular Formula Melting Point (°C) Solubility Synthesis Yield
This compound C₈H₁₇NO₂ 136 (free base) Organic solvents 45–55%
MPI16b (Z-Thr(tBu)-OH derivative) C₂₀H₃₀N₂O₅ Not reported Chloroform 83%
MPI22b (Aib-containing analog) C₁₉H₂₈N₂O₅ Oil (purified) Hexanes/EtOAc 79%

Key Insights :

  • Synthetic Accessibility: this compound is synthesized in moderate yields (45–55%) via microwave-assisted reactions or peptide couplings . Derivatives like MPI16b and MPI22b achieve higher yields (79–83%) due to optimized coupling conditions .
  • Solubility : The compound’s low aqueous solubility necessitates formulation in organic solvents (e.g., DCM, THF) for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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